(1S,2R)-2-(4-Methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)cyclopentane-1-carboxylic acid
Description
Properties
IUPAC Name |
(1S,2R)-2-(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)cyclopentane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2S/c1-12-7(10-11-9(12)15)5-3-2-4-6(5)8(13)14/h5-6H,2-4H2,1H3,(H,11,15)(H,13,14)/t5-,6+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCGRBXPZMCWNNE-RITPCOANSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)C2CCCC2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=NNC1=S)[C@@H]2CCC[C@@H]2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (1S,2R)-2-(4-Methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)cyclopentane-1-carboxylic acid is a member of the triazole family, known for its diverse biological activities. This article explores its biological activity, including antimicrobial properties, anticancer effects, and potential therapeutic applications.
- Molecular Formula : C₈H₁₁N₃O₂S
- Molecular Weight : 213.26 g/mol
- CAS Number : 2408938-20-3
Antimicrobial Activity
Research has shown that compounds containing a triazole moiety exhibit significant antimicrobial properties. For instance:
- A study reported that derivatives of triazole thiones demonstrated activity against various bacterial strains, including Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values were notably low, indicating potent antimicrobial effects .
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| Triazole Derivative | Staphylococcus aureus | 50 |
| Triazole Derivative | Bacillus subtilis | 16.7 |
Anticancer Activity
The anticancer potential of triazole derivatives has been extensively studied. For example:
- Compounds derived from triazoles have shown cytotoxic effects against various cancer cell lines such as HeLa and MCF-7. In one study, a compound related to (1S,2R)-2-(4-Methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl) exhibited an IC₅₀ value of 23 µg/mL against HeLa cells .
| Cell Line | Compound | IC₅₀ (µg/mL) |
|---|---|---|
| HeLa | Triazole Derivative | 23 |
| MCF-7 | Triazole Derivative | 27.3 |
The biological activity of this compound is attributed to its ability to interfere with cellular processes:
- Inhibition of Enzyme Activity : Triazoles can inhibit enzymes critical for microbial growth and cancer cell proliferation.
- Induction of Apoptosis : Certain derivatives have been shown to induce apoptosis in cancer cells through various signaling pathways .
Case Studies
Several case studies highlight the therapeutic potential of triazole derivatives:
- Case Study on Antimicrobial Resistance : A derivative of the compound was tested against antibiotic-resistant strains of Staphylococcus aureus and showed significant inhibition of biofilm formation, which is crucial in treating infections associated with medical devices .
- Cancer Therapeutics : In vitro studies indicated that the compound could be a candidate for further development in cancer therapies due to its selective cytotoxicity against tumor cells while sparing normal cells .
Comparison with Similar Compounds
Table 1: Structural Comparison of Target Compound with Analogs
2.2 Key Observations
Sulfanylidene vs. Sulfanyl Groups :
- The sulfanylidene (thione) group in the target compound enables tautomerism (thione ↔ thiol), which may enhance interactions with biological targets through hydrogen bonding or π-stacking .
- In contrast, sulfanyl (thiol)-containing analogs (e.g., ) are more reactive but prone to oxidation, reducing stability .
Stereochemistry :
- The (1S,2R) configuration likely optimizes spatial orientation for target binding, whereas racemic mixtures (e.g., ) may exhibit variable pharmacokinetic profiles .
2.3 Physicochemical and Pharmacological Implications
- Hydrogen Bonding: The sulfanylidene and carboxylic acid groups in the target compound provide multiple hydrogen bond donors/acceptors, critical for interactions with enzymes like SARS-CoV-2 main protease (as inferred from ’s computational studies) .
- Metabolic Stability : Methyl substitution on the triazole ring may shield the compound from oxidative metabolism, extending half-life compared to simpler analogs .
- Stereochemical Purity : Enantiomeric purity (1S,2R) likely reduces off-target effects relative to racemic analogs, as seen in chiral drug design paradigms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
